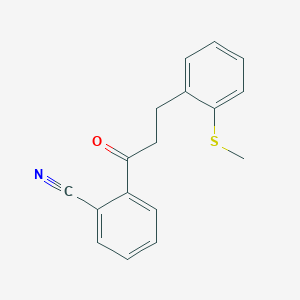![molecular formula C9H9F3N2O4S B3023846 2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine CAS No. 884504-68-1](/img/structure/B3023846.png)
2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine
Vue d'ensemble
Description
2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine is a useful research compound. Its molecular formula is C9H9F3N2O4S and its molecular weight is 298.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide is a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, tissue remodeling, and disease processes, such as arthritis and metastasis .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in changes in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
The inhibition of a disintegrin and metalloproteinase with thrombospondin motifs 5 affects the breakdown of the extracellular matrix. This can have downstream effects on various physiological processes, including embryogenesis, reproduction, and tissue remodeling, as well as disease processes such as arthritis and metastasis .
Pharmacokinetics
The compound is a solid and belongs to the class of diarylethers . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the inhibition of the breakdown of the extracellular matrix. This can result in changes in tissue structure and function, potentially affecting various physiological and disease processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Analyse Biochimique
Biochemical Properties
N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form electron donor-acceptor complexes with arylthiolate anions, which can undergo intramolecular single electron transfer reactions under visible light irradiation . These interactions are essential for the compound’s function as a nucleophilic trifluoromethylating agent, enabling it to participate in a wide range of biochemical processes.
Cellular Effects
The effects of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form electron donor-acceptor complexes and undergo single electron transfer reactions is central to its mechanism of action . These interactions can result in the inhibition or activation of enzymes, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is essential for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . These threshold effects are crucial for determining the compound’s safety and efficacy in vivo.
Metabolic Pathways
N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as a nucleophilic trifluoromethylating agent allows it to participate in reactions that modify metabolic intermediates, thereby influencing overall metabolic flux and metabolite levels . These interactions are vital for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The precise localization of the compound is crucial for its activity and function within the cell.
Propriétés
IUPAC Name |
N'-hydroxy-2-[4-(trifluoromethoxy)phenyl]sulfonylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O4S/c10-9(11,12)18-6-1-3-7(4-2-6)19(16,17)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQYCIXPECWWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















